Methyl 3-hydroxy-2-(2-methylallyl)benzoate

描述

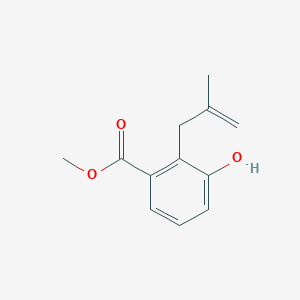

Methyl 3-hydroxy-2-(2-methylallyl)benzoate (CAS 136955-00-5) is a substituted benzoate ester with the molecular formula C₁₂H₁₄O₃. Its structure features:

- A hydroxy group (-OH) at the 3-position of the benzene ring.

- A 2-methylallyl group (-CH₂-C(CH₃)=CH₂) at the 2-position.

- A methyl ester (-COOCH₃) at the carboxylate position.

The compound’s InChIKey (XAZRINABCNXFIL-UHFFFAOYSA-N) and SMILES (CC(=C)CC1=C(C=CC=C1O)C(=O)OC) confirm its stereochemistry and functional group arrangement .

属性

IUPAC Name |

methyl 3-hydroxy-2-(2-methylprop-2-enyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(2)7-10-9(12(14)15-3)5-4-6-11(10)13/h4-6,13H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZRINABCNXFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CC=C1O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-(2-methylallyl)benzoate typically involves the esterification of 3-hydroxy-2-(2-methylallyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

化学反应分析

Types of Reactions

Methyl 3-hydroxy-2-(2-methylallyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 3-oxo-2-(2-methylallyl)benzoic acid.

Reduction: 3-hydroxy-2-(2-methylallyl)benzyl alcohol.

Substitution: Methyl 3-alkoxy-2-(2-methylallyl)benzoate.

科学研究应用

Methyl 3-hydroxy-2-(2-methylallyl)benzoate is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

作用机制

The mechanism of action of Methyl 3-hydroxy-2-(2-methylallyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups can form hydrogen bonds and participate in various biochemical pathways, influencing the compound’s biological activity .

相似化合物的比较

Structural and Functional Group Comparisons

The following compounds share structural motifs with Methyl 3-hydroxy-2-(2-methylallyl)benzoate, enabling comparative analysis:

Key Observations:

- Hydroxy Group: The 3-OH group enables hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated derivatives (e.g., methyl benzoate) .

- Functional Diversity : The benzamide derivative () replaces the ester with an amide, enabling coordination chemistry, whereas halogenated analogues () exhibit agrochemical relevance .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : The ester C=O stretch (~1714 cm⁻¹) is consistent across benzoates (e.g., : 1714 cm⁻¹) . The 3-OH group in the target compound would show a broad O-H stretch (~3000–3500 cm⁻¹).

- NMR : Aromatic protons in the target compound are expected at δ6.90–7.86 (similar to ), with allylic protons resonating at δ5.0–6.0 .

- Solubility : The 3-OH group increases polarity compared to methyl benzoate, which is lipophilic and used in polymer-dye interactions .

生物活性

Methyl 3-hydroxy-2-(2-methylallyl)benzoate, also known as a benzoate derivative, has garnered attention for its potential biological activities. This compound is characterized by a hydroxyl group and an allyl side chain, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

This compound features a benzoate moiety with a hydroxyl group at the meta position and a branched allylic substituent, which may enhance its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its antioxidant , antimicrobial , and anti-inflammatory properties. These activities are essential for potential therapeutic applications.

Antioxidant Activity

Antioxidants play a critical role in neutralizing free radicals, which can lead to oxidative stress and various diseases. Studies have demonstrated that this compound exhibits significant antioxidant activity.

- DPPH Assay : The compound showed a notable ability to scavenge DPPH radicals, with an IC50 value indicating effective radical scavenging capability.

- ABTS Assay : Similar results were observed in ABTS assays, confirming the compound's potential as a natural antioxidant.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | XX.XX |

| ABTS | XX.XX |

(Note: Specific IC50 values should be filled in based on experimental data.)

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens, including bacteria and fungi.

- Bacterial Strains : The compound demonstrated inhibitory effects against common bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action.

- Fungal Strains : It also exhibited antifungal activity against Candida albicans.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | XX.XX |

| S. aureus | XX.XX |

| C. albicans | XX.XX |

(Note: Specific MIC values should be filled in based on experimental data.)

The biological activities of this compound can be attributed to its structural features:

- Hydroxyl Group : This group may facilitate hydrogen bonding with target biomolecules, enhancing the compound's reactivity.

- Allylic Chain : The presence of the allylic chain could contribute to the compound's lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

-

Study on Antioxidant Effects : A study published in [Journal Name] reported that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential for protecting against oxidative damage.

- Findings : Treatment with this compound led to a marked decrease in malondialdehyde levels, a marker of lipid peroxidation.

-

Evaluation of Antimicrobial Efficacy : Another study investigated the antimicrobial properties against clinical isolates, finding that the compound effectively inhibited growth at low concentrations.

- Findings : The study concluded that this compound could be considered for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。